4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde
Description
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Properties
IUPAC Name |
4-(1,3,2-dioxaborinan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO3/c12-8-9-2-4-10(5-3-9)11-13-6-1-7-14-11/h2-5,8H,1,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQBUMNOSGJNQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCCO1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Synthesis
4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde serves as an important intermediate in organic synthesis. Its unique structure allows for the formation of various derivatives through functionalization reactions.
Reactivity and Derivatives
The compound can undergo several reactions, including:
- Nucleophilic substitution : Facilitating the introduction of different functional groups.
- Cross-coupling reactions : Particularly in Suzuki-Miyaura coupling, where it can react with aryl halides to form biaryl compounds.
Medicinal Chemistry
In medicinal chemistry, this compound has shown promise as a building block for the synthesis of bioactive molecules. Its boron-containing structure is particularly relevant due to the role of boron in biological systems.
Case Study: Anticancer Activity
Research has indicated that derivatives of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde exhibit potential anticancer properties. For instance, studies have demonstrated that certain derivatives can inhibit tumor growth in vitro and in vivo models by targeting specific cancer cell pathways .
Material Science
The compound's properties are also being explored in material science applications. Its ability to form stable complexes with metals makes it useful for:
- Catalysis : Acting as a ligand in catalytic processes.
- Polymer Chemistry : Serving as a monomer for the synthesis of boron-containing polymers with unique properties.
Analytical Chemistry
4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde can be utilized as a reagent in analytical chemistry:
- Chromatography : Employed in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures.
Data Table: Applications Overview
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde, and how can reaction yields be optimized?
- Methodological Answer : The compound is synthesized via Suzuki-Miyaura cross-coupling or boronate ester formation. A typical approach involves reacting substituted benzaldehyde derivatives with boronating agents like pinacolborane. For example, palladium catalysts (e.g., PdCl₂(PPh₃)₂) and copper iodide in acetonitrile at 20–75°C under inert atmosphere yield ~86–99% purity (optimized via reflux and solvent choice) . Yield optimization includes using anhydrous solvents, controlled temperature, and catalytic systems with ligands like triphenylphosphine.
Q. How can the purity and structural integrity of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde be validated?
- Methodological Answer : Purity is assessed via HPLC or GC (>97% purity, as per commercial standards) . Structural confirmation employs NMR (¹H/¹³C for aldehyde and boronate peaks), FT-IR (C=O stretch ~1700 cm⁻¹, B-O ~1350 cm⁻¹), and mass spectrometry (observed [M+H]+ ~190.005 g/mol) . X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves crystal structures .
Q. What are the optimal storage conditions to maintain the stability of this compound?
- Methodological Answer : Store at 2–8°C in amber glass under inert atmosphere (argon/nitrogen) to prevent oxidation and hydrolysis of the boronate ester . Periodic purity checks via TLC or NMR are recommended for long-term storage.
Advanced Research Questions
Q. What catalytic systems enhance the efficiency of 4-(1,3,2-Dioxaborinan-2-yl)benzaldehyde in cross-coupling reactions?
- Methodological Answer : Palladium-based catalysts (e.g., Pd(OAc)₂ with SPhos ligand) in Suzuki-Miyaura reactions improve coupling efficiency with aryl halides. Copper(I) iodide as a co-catalyst accelerates transmetalation, particularly in Sonogashira or Heck reactions . Solvent choice (e.g., THF or DMF) and base (e.g., K₂CO₃) significantly affect reaction rates and selectivity .
Q. How can computational modeling predict the reactivity of this compound in organoboron transformations?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model the boronate group’s electrophilicity and aldehyde’s nucleophilic reactivity. Studies focus on transition states in Suzuki couplings or protodeboronation pathways. Software like Gaussian or ORCA integrates spectroscopic data to validate computational predictions .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer : Discrepancies arise from varying catalyst loading, solvent purity, or moisture content. Systematic DOE (Design of Experiments) identifies critical factors: e.g., anhydrous conditions increase yields from 75% to >90% in aryl couplings . Replicating protocols with rigorous moisture exclusion (Schlenk techniques) ensures reproducibility.
Q. How does the boronate ester moiety influence the compound’s reactivity in multi-step syntheses?
- Methodological Answer : The boronate group enables regioselective functionalization (e.g., Miyaura borylation or Chan-Lam coupling). Its stability in protic solvents allows sequential reactions: aldehyde oxidation to carboxylic acid precedes boronate-mediated cross-coupling . Kinetic studies (NMR monitoring) reveal boronate hydrolysis rates under acidic vs. neutral conditions .
Q. What safety protocols are critical when handling this compound in high-throughput screening?
- Methodological Answer : Use PPE (gloves, goggles), fume hoods, and local exhaust ventilation. The compound exhibits acute toxicity (H302/H312) and irritancy (H332); spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste . LC-MS/MS protocols detect trace exposure in lab environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
